molecular formula C13H18ClNO B3150556 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol CAS No. 690660-21-0

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol

Cat. No.: B3150556
CAS No.: 690660-21-0
M. Wt: 239.74 g/mol
InChI Key: MXDBIMUDGOIXCV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to the piperidine ring, along with two methyl groups at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 3,3-dimethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-one, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biological pathways. For instance, it may bind to neurotransmitter receptors in the brain, modulating neuronal activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylpiperidine: Similar structure but lacks the dimethyl and hydroxyl groups.

    3,3-Dimethylpiperidine: Lacks the chlorophenyl and hydroxyl groups.

    4-Hydroxypiperidine: Lacks the chlorophenyl and dimethyl groups.

Uniqueness

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain receptors, while the hydroxyl group allows for further chemical modifications. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBIMUDGOIXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 4-(4-Chloro-phenyl)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester (10.42 g, 30.7 mmol) in methylene chloride (300 mL) was slowly added trifluoroacetic acid (60 mL) over 1.25 hours. The resulting yellow solution was stirred at 0° C. for an additional 1.5 hours. The mixture was concentrated under reduced pressure and the residue dissolved in ethyl acetate (1.2 L), and washed with aqueous sodium hydroxide (1 N, 150 mL). The aqueous layer was extracted with additional ethyl acetate (200 mL) and the combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The resulting solid residue was triturated with ether to afford 4-(4-Chloro-phenyl)-3,3-dimethyl-piperidin-4-ol as an off-white solid.
Name
4-(4-Chloro-phenyl)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(4-Chloro-phenyl)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester (0.25 g, 0.73 mmol) was dissolved in 4M HCl/Dioxane (2 mL, 8 mmol). The solution was stirred at room temperature for about 4 hours. The solvent was removed in vacuo. The residue was quenched with aqueous sodium hydroxide, extracted with ethyl acetate, and the organic layers were dried over sodium sulfate and evaporated in vacuo to yield the title compound as a yellow solid. The mixture was carried on to the next step without further purification.
Name
4-(4-Chloro-phenyl)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (±)-tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (93.7 g, 0.276 mol) in dioxane (100 mL) was treated with 4 M HCl solution in dioxane (275 mL, 1.1 mol). The resulting mixture was stirred at room temperature for four hours. After this time, the mixture was concentrated in vacuo, and then concentrated 3× from methylene chloride (200 mL) to remove residual HCl. The resulting residue was stirred in 1 M NaOH (500 mL), and the resulting suspension was extracted 4× with 500 mL of ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the title compound (66.8 g, quantitative yield) as a solid.
Name
(±)-tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Quantity
93.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
CC(C)(C)OC(=O)N1CCC(O)(c2ccc(Cl)cc2)C(C)(C)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
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4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
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4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
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4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
Reactant of Route 5
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4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
Reactant of Route 6
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol

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